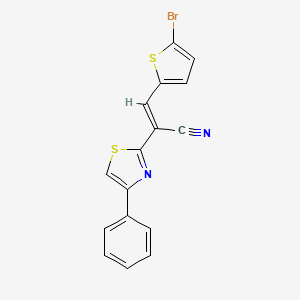

![molecular formula C21H17N3OS B3007319 3,5-二甲基-N-(3-(噻唑并[5,4-b]吡啶-2-基)苯基)苯甲酰胺 CAS No. 863589-38-2](/img/structure/B3007319.png)

3,5-二甲基-N-(3-(噻唑并[5,4-b]吡啶-2-基)苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

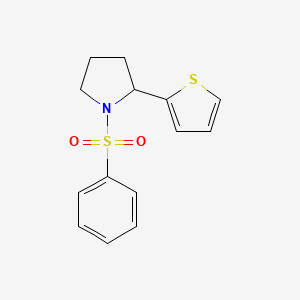

The compound 3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a benzamide derivative, which is a class of compounds known for their potential biological applications. Benzamide derivatives are of considerable interest in medicinal chemistry due to their ability to bind nucleotide protein targets and exhibit various biological activities, including anti-inflammatory, anticancer, and enzyme inhibition properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the reaction of benzoyl chloride with different amines or nitrogen-containing heterocycles. For example, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives was achieved by reacting potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot process . Although the specific synthesis of 3,5-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is not detailed in the provided papers, similar synthetic strategies could be employed, possibly involving the use of thiazolo[5,4-b]pyridin-2-ylamine as a starting material.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety and various substituents that can significantly influence their biological activity. The crystal structures of some benzamide derivatives have been determined using X-ray single-crystal diffraction, which provides detailed information on atom positions, bond lengths, bond angles, and dihedral angles . These structural details are crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including oxidation and cyclization. For instance, the oxidation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives using copper(II) chloride led to the formation of cyclic thiadiazolo[2,3-a]pyridine benzamide derivatives . Such reactions not only modify the chemical structure but also potentially enhance the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including absorption, distribution, metabolism, and excretion (ADME). For example, computational ADME studies on related compounds have shown good predicted oral bioavailability, which is a desirable trait for potential drug candidates .

Relevant Case Studies

Benzamide derivatives have been evaluated for various biological activities. Some compounds in this class have shown inhibitory potential against enzymes such as alkaline phosphatase and ecto-5'-nucleotidase . Additionally, certain benzamide derivatives have demonstrated significant cytotoxicity against human cancer cell lines, including breast and prostate cancer cell lines . Moreover, a hybrid molecule bearing a benzimidazole moiety exhibited notable antiproliferative activity against melanoma and breast cancer cell lines . These case studies highlight the therapeutic potential of benzamide derivatives in the treatment of cancer and other diseases.

科学研究应用

杂环合成和化合物表征

- Fadda 等人 (2012) 的研究重点是使用烯胺腈合成杂环化合物,包括吡唑、吡啶和嘧啶衍生物的合成,这些衍生物可能是药物化学和材料科学的重要组成部分。其中,合成并表征了噻唑并吡啶衍生物,突出了此类化合物在科学研究中的重要性 (Fadda、Etman、El-Seidy 和 Elattar,2012).

苯甲酰胺衍生物的生物学评估

- Saeed 等人 (2015) 对苯甲酰胺衍生物(包括具有噻唑并吡啶成分的衍生物)的合成和生物学评估进行了研究。对这些化合物进行了抑制人酶的潜力测试,证明了此类化合物在药物发现和药理学中的潜在应用 (Saeed、Ejaz、Khurshid、Hassan、al-Rashida、Latif、Lecka、Sévigny 和 Iqbal,2015).

抗菌应用

- Karuna 等人 (2021) 的研究重点是通过一锅法绿色合成方法合成噻唑并吡啶共轭苯甲酰胺。这些化合物表现出中等的抗菌活性,表明它们在开发新的抗菌剂中具有潜在用途 (Karuna、Reddy、Syed 和 Atta,2021).

X 射线结构和 DFT 计算

- Saeed 等人 (2020) 对类似安乃近的衍生物的合成和 X 射线结构表征进行了研究。本研究提供了对这类化合物的分子结构和相互作用的见解,这对于理解它们在包括材料科学和药物设计在内的各个领域的潜在应用至关重要 (Saeed、Khurshid、Flörke、Echeverría、Piro、Gil、Rocha、Frontera、El‐Seedi、Mumtaz 和 Erben,2020).

合成和药理活性

- Patel 和 Patel (2015) 合成了基于噻唑并吡啶的杂环化合物,并测试了它们的抗菌和抗真菌活性。本研究表明噻唑并吡啶衍生物在开发新药剂方面的潜力 (Patel 和 Patel,2015).

超分子聚集见解

- Nagarajaiah 和 Begum (2014) 对噻唑并嘧啶的结构修饰和超分子聚集进行了研究。本研究提供了有关此类化合物的构象特征和相互作用模式的宝贵信息,可应用于材料科学和分子工程 (Nagarajaiah 和 Begum,2014).

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to interact with a wide range of targets, including antibacterial, antifungal , anti-inflammatory , antiviral , antimalarial , and anti-HIV activities . They can serve as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors .

Mode of Action

It’s known that the compound is synthesized through a series of reactions involving initial thiohydrazonate formation, which undergoes intermolecular cyclization directly to afford the final product through elimination of a h2o molecule .

Biochemical Pathways

Thiazole derivatives are known to inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 , suggesting that they may affect these biochemical pathways.

Pharmacokinetics

The compound’s planar structure, as confirmed by x-ray crystallography , suggests that it may have good bioavailability due to its potential to cross biological membranes.

未来方向

属性

IUPAC Name |

3,5-dimethyl-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c1-13-9-14(2)11-16(10-13)19(25)23-17-6-3-5-15(12-17)20-24-18-7-4-8-22-21(18)26-20/h3-12H,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZVAOXVBQHIOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=C(S3)N=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethoxyphenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B3007236.png)

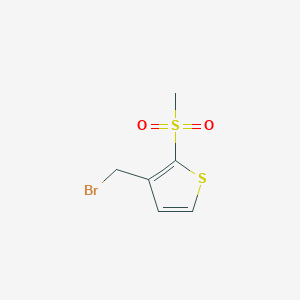

![5-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid](/img/structure/B3007237.png)

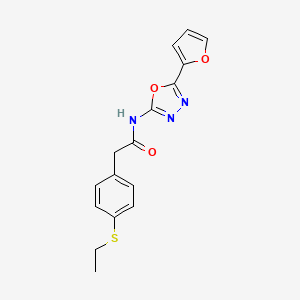

![5-((4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3007240.png)

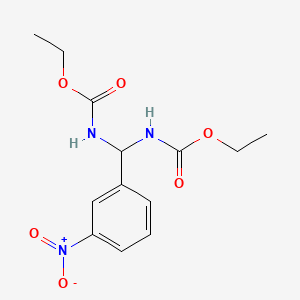

![3-(methylthio)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007242.png)

![2-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B3007243.png)

![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3007244.png)